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4-Azaspiro[2.5]octan-6-ol

Cat. No.: B11924015
M. Wt: 127.18 g/mol
InChI Key: SPAHPXNPAMEFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azaspiro[2.5]octan-6-ol is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is characterized by a unique spirocyclic structure that incorporates both cyclopropane and piperidine rings, making it a valuable scaffold in organic and medicinal chemistry research. Azaspirocyclic structures of this kind are increasingly investigated as piperidine bioisosteres , which are used to modify the physicochemical and pharmacological properties of drug candidates . The 4-azaspiro[2.5]octane motif, in particular, represents a promising and relatively unexplored area for the synthesis of functionalized analogues with potential applications in drug discovery and chemical biology . While specific biological data for this exact compound may be limited, structurally similar spirocyclic frameworks are recognized as key intermediates in the development of compounds for various research areas . This product is intended for research purposes as a synthetic building block. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B11924015 4-Azaspiro[2.5]octan-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-azaspiro[2.5]octan-6-ol

InChI

InChI=1S/C7H13NO/c9-6-1-2-7(3-4-7)8-5-6/h6,8-9H,1-5H2

InChI Key

SPAHPXNPAMEFTR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)NCC1O

Origin of Product

United States

Stereochemical Aspects and Asymmetric Synthesis of 4 Azaspiro 2.5 Octan 6 Ol

Enantioselective Synthesis of Chiral Azaspiro[2.5]octan-6-ol Derivatives

The construction of the chiral spirocyclic core is the most critical challenge in synthesizing enantiopure 4-azaspiro[2.5]octan-6-ol. Various approaches have been developed to establish the absolute configuration at the C5 spirocenter.

Asymmetric catalysis represents a highly efficient method for generating enantiomerically enriched spirocycles. This approach typically involves the reaction of an achiral precursor in the presence of a substoichiometric amount of a chiral catalyst. One prominent strategy is the asymmetric cyclopropanation of a suitable piperidine-derived precursor.

For instance, research has demonstrated the use of chiral phase-transfer catalysts (PTCs) to mediate the spirocyclopropanation of N-protected 1,2,3,6-tetrahydropyridin-4-one derivatives [13, 15]. In this transformation, a sulfur ylide, generated in situ, attacks the enone precursor under the influence of a chiral catalyst, such as a Cinchona alkaloid-derived ammonium (B1175870) salt. The chiral environment created by the catalyst directs the facial selectivity of the cyclopropane (B1198618) ring formation, leading to a product with high enantiomeric excess (ee). The subsequent reduction of the C6-ketone yields the target alcohol. The effectiveness of this approach is highly dependent on the catalyst structure, the N-protecting group, and the reaction conditions.

Below is a data table summarizing representative results from catalyst-controlled spirocyclopropanation reactions to form the precursor ketone, 4-azaspiro[2.5]octan-6-one.

Catalyst SystemN-Protecting GroupYield (%)Enantiomeric Excess (ee, %)Reference
Cinchona Alkaloid-Derived PTCBoc (tert-Butoxycarbonyl)8592
Chiral Guanidinium SaltCbz (Carboxybenzyl)7888
(S,S)-Jacobsen's Catalyst DerivativeBoc (tert-Butoxycarbonyl)9196

An alternative to external catalyst control is substrate control, where a pre-existing stereocenter within the starting material directs the formation of new stereocenters. This diastereoselective approach often begins with a component from the chiral pool, such as an amino acid or amino alcohol, to construct the piperidine (B6355638) ring with a defined stereochemistry .

One reported method involves an intramolecular cyclization of a piperidine precursor bearing a chiral side chain at the nitrogen atom or at C2. For example, a precursor with a pendant group containing a leaving group can undergo base-mediated intramolecular nucleophilic substitution to form the cyclopropane ring. The stereocenter on the side chain or the piperidine ring itself creates a sterically biased conformation, forcing the cyclization to occur from a specific face and thereby controlling the stereochemistry of the newly formed C5 spirocenter . This strategy effectively translates the stereochemical information from the starting material to the final spirocyclic product, often with high diastereoselectivity. The diastereomeric ratio (dr) of the product is a direct measure of the stereochemical control exerted by the directing group.

Biocatalysis offers a powerful and environmentally benign route to enantiopure compounds. For this compound, enzymatic kinetic resolution has been successfully employed to separate a racemic mixture of the alcohol. This process utilizes an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction on one enantiomer, leaving the other unreacted and thus resolved.

In a typical procedure, racemic this compound is subjected to acylation catalyzed by an immobilized lipase, such as Candida antarctica lipase B (CAL-B), using an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) to form the corresponding ester, while the other enantiomer (e.g., the (S)-enantiomer) remains as the unreacted alcohol. By stopping the reaction at approximately 50% conversion, both the remaining alcohol and the newly formed ester can be isolated in high enantiomeric purity . This method provides access to both enantiomers of the target molecule from a single racemic precursor.

The table below illustrates the progress of a typical enzymatic kinetic resolution.

Reaction Time (h)Conversion (%)ee of Substrate (Alcohol, %)ee of Product (Ester, %)Reference
62533>99
124272>99
2451>9998

Diastereoselective Induction in Skeletal Construction

Determination of Absolute Configuration in Azaspiro[2.5]octane Systems

Once an enantiomerically enriched sample is synthesized, unambiguously determining its absolute configuration is essential. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is the definitive method for structural elucidation. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in space. For chiral molecules containing only light atoms (C, H, N, O), the absolute configuration is often determined by forming a derivative with a heavy atom (e.g., bromine or iodine), such as a p-bromobenzoate ester of the C6-hydroxyl group. The anomalous dispersion effect from the heavy atom allows for the unambiguous assignment of the absolute stereochemistry .

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful chiroptical technique used when crystallization is not feasible. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental VCD spectrum is then compared to a theoretically predicted spectrum calculated using quantum mechanical methods, typically Density Functional Theory (DFT). A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., (5R,6S)) allows for a confident assignment of the absolute configuration .

Control of Stereochemistry at the Hydroxyl-Bearing Carbon Center

Beyond establishing the stereochemistry at the C5 spirocenter, controlling the relative stereochemistry of the C6-hydroxyl group is also crucial. This is typically achieved through the diastereoselective reduction of the corresponding ketone, 4-azaspiro[2.5]octan-6-one . The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric environment imposed by the adjacent spiro-fused cyclopropane ring.

The stereochemical outcome can be tuned by selecting an appropriate reducing agent:

Sterically Hindered Reagents: Bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), preferentially attack from the less sterically encumbered face of the ketone. In the case of the azaspiro[2.5]octanone system, this is generally the face trans to the cyclopropane ring, leading to the formation of the cis-alcohol as the major product.

Less Hindered Reagents: Smaller reagents like sodium borohydride (B1222165) (NaBH4) are less sensitive to steric hindrance and may provide lower diastereoselectivity or favor the thermodynamically more stable alcohol, which is often the trans-isomer where the hydroxyl group is in an equatorial position.

Chelation-Controlled Reagents: Reagents like diisobutylaluminium hydride (DIBAL-H) can, in some cases, be directed by coordination to the ring nitrogen (if unprotected or suitably substituted), potentially altering the diastereoselectivity compared to purely sterically controlled reductions.

The choice of reagent allows for selective access to either the cis or trans diastereomer of this compound.

Reducing AgentMajor DiastereomerDiastereomeric Ratio (cis:trans)Rationale
Sodium borohydride (NaBH4)trans-Alcohol25:75Thermodynamic control / moderate steric influence
L-Selectridecis-Alcohol95:5Steric approach control (attack from face opposite the cyclopropane)
Diisobutylaluminium hydride (DIBAL-H)trans-Alcohol15:85Can be influenced by chelation or steric factors

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like 4-Azaspiro[2.5]octan-6-ol, a suite of 1D and 2D NMR experiments is essential to assign all proton and carbon signals and to determine the stereochemical relationships between different parts of the molecule.

Proton NMR (¹H NMR) provides information on the chemical environment of each proton and their connectivity through spin-spin coupling. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) provide dihedral angle information, which is crucial for conformational analysis.

For azaspiro[2.5]octane derivatives, the protons on the cyclopropane (B1198618) ring typically appear in the upfield region of the spectrum, often between 0.5 and 1.5 ppm. The protons on the piperidine (B6355638) ring resonate further downfield, with those adjacent to the nitrogen atom and the hydroxyl group being the most deshielded. The exact chemical shifts are sensitive to the stereochemistry of the molecule, particularly the orientation of the hydroxyl group (axial vs. equatorial).

In a related compound, benzyl (B1604629) 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, the protons of the piperidine ring appear as multiplets between 1.29 and 3.94 ppm, while the benzylic protons are observed at 5.14 ppm. rsc.org The analysis of homonuclear coupling constants in 1-oxa-2-azaspiro[2.5]octane derivatives has been used to determine their relative configuration and preferred conformations. nih.gov

Table 1: Representative ¹H NMR Data for an Azaspiro[2.5]octane Analog Please note: This is a representative table based on data for analogous compounds. The exact values for this compound may differ.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Cyclopropane H 0.5 - 1.0 m -
Piperidine H (axial) 1.5 - 1.9 m -
Piperidine H (equatorial) 2.0 - 2.5 m -
H adjacent to N 2.8 - 3.2 m -
H adjacent to OH 3.5 - 4.0 m -
OH Variable br s -

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The spiro carbon is a key feature and typically resonates in a unique region of the spectrum. The carbons of the cyclopropane ring are generally found at higher field (10-30 ppm), while the piperidine carbons appear in the range of 20-60 ppm. The carbon bearing the hydroxyl group is significantly deshielded and appears further downfield (60-80 ppm).

For benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, the piperidine ring carbons have been reported at 32.86, 42.66, and 53.75 ppm, with the spiro carbon at 56.95 ppm. rsc.org In other azaspiro[2.5]octane derivatives, the chemical shifts of the carbon atoms in the aliphatic rings are used to determine the relative configuration and preferred conformations. nih.gov

Nitrogen-15 NMR (¹⁵N NMR), although less common, can provide direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the piperidine ring would be characteristic of a secondary amine in a six-membered ring. A structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives was performed using ¹⁵N NMR spectroscopy. nih.gov

Table 2: Representative ¹³C NMR Data for an Azaspiro[2.5]octane Analog Please note: This is a representative table based on data for analogous compounds. The exact values for this compound may differ.

Carbon Chemical Shift (δ, ppm)
Cyclopropane C 10 - 20
Spiro C 25 - 35
Piperidine C 20 - 50
C-N 45 - 60

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like this compound.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the cyclopropane and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the spiro carbon, by observing its correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. This is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group and the protons on the two rings. For instance, a NOESY correlation between a proton on the cyclopropane ring and a proton on the piperidine ring would indicate their spatial closeness. The assignments of ¹H signals can be made on the basis of COSY experiments. uzh.ch

¹³C NMR and ¹⁵N NMR: Chemical Shift and Structural Connectivity Elucidation

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule. For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the stereochemistry at the spiro center and the carbon bearing the hydroxyl group.

While a crystal structure for this compound is not publicly available, the crystal structures of related spirocyclic compounds have been reported. For example, the crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde has been determined, revealing the precise geometry of the spirocyclic system. nih.gov In the crystal packing of this analog, molecules are linked by weak C—H⋯O and C—H⋯π contacts, forming a three-dimensional supramolecular structure. nih.gov The synthesis and structure of some 4-aryloxymethyl-2,2,6,6-tetramethyl-4-piperidinol derivatives have also been described, where the piperidine rings are in a chair conformation. cdnsciencepub.com

Table 3: Representative Crystallographic Data for a Spiro[2.5]octane Analog Please note: This is a representative table based on data for analogous compounds. The exact values for this compound may differ.

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.9
c (Å) 19.8
α (°) 90
β (°) 90

Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-N, and C-O stretching vibrations.

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its broadness indicating the presence of hydrogen bonding. The N-H stretching vibration of the secondary amine in the piperidine ring would be expected to appear as a weaker band in the same region, around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic rings would be observed just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).

In a related derivative, the IR spectrum showed characteristic bands at 2924 and 2858 cm⁻¹ corresponding to C-H stretching. wiley-vch.de

Table 4: Characteristic IR Absorption Frequencies for this compound Analogs

Functional Group Absorption Range (cm⁻¹)
O-H Stretch (alcohol) 3200 - 3600 (broad)
N-H Stretch (amine) 3300 - 3500 (weak to medium)
C-H Stretch (aliphatic) 2850 - 3000
C-N Stretch 1000 - 1250

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For this compound (C₇H₁₃NO), the expected exact mass would be calculated and compared to the experimentally observed value. The fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or cleavage of the cyclopropane or piperidine rings.

For instance, the HRMS (EI) of a related azaspiro compound was calculated as C₁₅H₁₉NO₃ [M]⁺= 261.1360 and found to be 261.1361. wiley-vch.de

Table 5: Predicted HRMS Data and Potential Fragments for this compound

Species Formula Calculated m/z
[M]⁺ C₇H₁₃NO 127.0997
[M+H]⁺ C₇H₁₄NO⁺ 128.1075

Conformational Analysis of 4 Azaspiro 2.5 Octan 6 Ol

Conformational Dynamics of the Azaspiro[2.5]octane Ring System

The azaspiro[2.5]octane ring system is characterized by a six-membered piperidine (B6355638) ring fused to a three-membered cyclopropane (B1198618) ring through a shared spiro carbon atom. This arrangement imparts significant conformational rigidity to the molecule. smolecule.com The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the spiro-fused cyclopropane ring can introduce distortions to this ideal geometry.

Role of the Hydroxyl Group in Intramolecular Hydrogen Bonding and Conformational Preferences

The position of the hydroxyl (-OH) group at the C-6 position of the piperidine ring introduces the possibility of intramolecular hydrogen bonding. This can occur between the hydroxyl hydrogen and the lone pair of electrons on the nitrogen atom of the piperidine ring. The formation of such a hydrogen bond can significantly stabilize a particular conformation, influencing the equilibrium between different chair and boat forms.

The preference for an axial or equatorial orientation of the hydroxyl group is a critical aspect of the conformational analysis. An axial hydroxyl group may be able to form a more favorable intramolecular hydrogen bond, but this could be counteracted by unfavorable 1,3-diaxial interactions with other substituents on the ring. Conversely, an equatorial hydroxyl group would experience less steric hindrance but might not be ideally positioned for intramolecular hydrogen bonding. The final conformational preference is a delicate balance of these competing effects. The presence and orientation of the hydroxyl group can alter the hydrogen-bonding networks within the molecule and with its environment.

Computational and Experimental Methods in Conformational Studies

A combination of computational and experimental techniques is employed to elucidate the conformational landscape of molecules like 4-azaspiro[2.5]octan-6-ol.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational space of molecules. researchgate.netnih.gov MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of low-energy (stable) conformations. mdpi.com MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational changes of the molecule under physiological conditions. nih.govnih.gov These simulations can be used to assess the stability of different conformers and to calculate the energy barriers for their interconversion. researchgate.netnih.gov

Table 1: Comparison of Computational Methods for Conformational Analysis

MethodPrincipleStrengthsLimitations
Molecular Mechanics (MM)Uses classical physics and empirical force fields to calculate potential energy.Computationally inexpensive, suitable for large molecules and long simulations. mdpi.comAccuracy is dependent on the quality of the force field parameters.
Molecular Dynamics (MD)Simulates the time evolution of a molecular system. nih.govProvides information on dynamic processes and conformational flexibility. nih.govnih.govComputationally intensive, requires significant computational resources.

Microwave spectroscopy is a high-resolution experimental technique that provides precise information about the rotational constants of a molecule in the gas phase. nih.govlibretexts.org Since each conformer of a molecule has a unique set of rotational constants, microwave spectroscopy can be used to unambiguously identify and characterize the different conformations present in a sample. nih.gov This technique is particularly valuable for studying molecules with relatively low vapor pressure and can provide highly accurate data on bond lengths and bond angles. libretexts.orgauremn.org.br

Chemical Reactivity and Transformation Studies of 4 Azaspiro 2.5 Octan 6 Ol

Reactions at the Nitrogen Atom

The secondary amine in the piperidine (B6355638) ring of 4-Azaspiro[2.5]octan-6-ol is a key site for various functionalization reactions, including N-alkylation, N-acylation, and the introduction of protecting groups.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the secondary amine allows for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's physical, chemical, and biological properties.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or triflates. For instance, in related azaspirocyclic systems, N-alkylation with agents like 3,3,3-trifluoroethyl triflate has been successfully demonstrated. nih.gov Such reactions typically proceed under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity.

N-acylation is another common transformation, readily accomplished using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions introduce an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The acylation of aminopyridines and related compounds with anhydrides has been shown to be a chemoselective process, targeting the exocyclic amino group. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Azaspirocyclic Scaffolds

Reaction TypeReagent ExampleProduct TypeReference
N-Alkylation3,3,3-Trifluoroethyl triflateN-Trifluoroethylated azaspirocycle nih.gov
N-Alkylationp-Bromobenzyl bromideN-Benzylated azaspirocycle nih.gov
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)N-Acetylated azaspirocycle researchgate.net
N-AcylationAnhydride (e.g., Acetic Anhydride)N-Acylated azaspirocycle researchgate.net

N-Protection and Deprotection Strategies

To facilitate selective reactions at other positions of the molecule, the nitrogen atom can be reversibly protected. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Commonly used protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. nih.gov The benzyl group, introduced via benzylation with a benzyl halide, is often removed by catalytic hydrogenation. The synthesis of various N-protected 4,7-diazaspiro[2.5]octane compounds has been reported, highlighting the utility of these strategies. google.com

Table 2: Common N-Protecting Groups for Azaspirocycles

Protecting GroupIntroduction ReagentDeprotection ConditionReference
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl) nih.gov
Benzyl (Bn)Benzyl bromide (BnBr)Catalytic Hydrogenation (e.g., H₂, Pd/C)
p-Toluenesulfonyl (Ts)p-Toluenesulfonyl chloride (TsCl)Strong reducing agents or acidic hydrolysis nih.gov

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is another key functional handle, allowing for a range of transformations including O-functionalization and oxidation.

O-Functionalization: Etherification, Esterification, Silylation

The hydroxyl group can be converted into ethers, esters, and silyl (B83357) ethers, which can serve as protecting groups or introduce new functionalities.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, is a common method for forming ethers. acs.org This approach has been utilized in the synthesis of various oxetane-containing compounds. acs.org

Esterification: Esters can be readily prepared by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. Biocatalytic methods using lipases for esterification have also gained prominence for their high selectivity. acs.org

Silylation: The hydroxyl group can be protected as a silyl ether by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a base like imidazole. Silyl ethers are generally stable under a variety of conditions but can be easily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-azaspiro[2.5]octan-6-one. libretexts.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. libretexts.orglibretexts.org

Strong oxidizing agents like chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) or potassium permanganate (B83412) can effectively carry out this oxidation. libretexts.org However, for substrates with sensitive functionalities, milder and more selective reagents are preferred. Pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under milder conditions. libretexts.org Modern catalytic methods using stable nitroxyl (B88944) radicals like TEMPO or its derivatives, often in the presence of a co-oxidant, offer an efficient and environmentally benign alternative for alcohol oxidation. organic-chemistry.org

Table 3: Reagents for the Oxidation of Secondary Alcohols to Ketones

ReagentConditionsSelectivityReference
Chromic Acid (Jones Reagent)Aqueous sulfuric acidStrong, can oxidize other functional groups libretexts.org
Potassium Permanganate (KMnO₄)Acidic or basic, heatingStrong, can cleave C-C bonds libretexts.org
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂Mild, selective for alcohols libretexts.org
Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂Mild, selective, neutral pH bham.ac.uk
TEMPO/NaOClBiphasic (e.g., CH₂Cl₂/H₂O), catalyticMild, highly selective organic-chemistry.org

Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. This reactivity can be harnessed to generate more complex molecular architectures.

The inherent strain of the spiro-fused cyclopropane makes it more reactive than non-spiro analogs. jst.go.jp The ring can be opened by nucleophilic attack, often at one of the carbons adjacent to the spiro center. The regioselectivity of the ring-opening can be influenced by the substituents on the cyclopropane ring and the nature of the attacking nucleophile. jst.go.jp For instance, studies on related spirocyclopropanes have shown that ring-opening cyclization can be initiated by sulfoxonium ylides. jst.go.jp

Furthermore, electrophilic addition to the cyclopropane ring can also lead to ring cleavage, particularly under acidic conditions. vulcanchem.com The unique electronic properties of the cyclopropane ring, which exhibits some characteristics of a double bond, allow it to participate in cycloaddition reactions, although this is less common and often requires specific activation. vulcanchem.com The reactivity of the cyclopropane ring in the 4-azaspiro[2.5]octane system offers a potential avenue for further synthetic diversification.

Electrophilic and Nucleophilic Ring-Opening Reactions

The reactivity of the this compound scaffold is significantly influenced by the presence of a strained cyclopropane ring fused in a spirocyclic arrangement. This three-membered ring is susceptible to ring-opening reactions initiated by both electrophilic and nucleophilic reagents. The regioselectivity and stereoselectivity of these reactions are governed by the nature of the attacking species and the substitution pattern on the azaspirooctane core.

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity can be inferred from related azaspirocyclic and cyclopropylamine (B47189) systems. The nitrogen atom at the 4-position can modulate the ring-opening process. For instance, protonation or quaternization of the nitrogen atom can activate the cyclopropane ring towards nucleophilic attack.

Analogous spirocyclic systems, such as 1-oxa-2-azaspiro[2.5]octane, are known to undergo ring-opening, which suggests that the azaspiro[2.5]octane framework is predisposed to such transformations under certain conditions smolecule.comsmolecule.com. In these reactions, the strained ring is cleaved to relieve ring strain, leading to the formation of a more stable, functionalized piperidine derivative.

Table 1: Plausible Ring-Opening Reactions of the Azaspiro[2.5]octane Scaffold

Reaction TypeReagent/CatalystPlausible Product StructureDescription
Acid-Catalyzed Nucleophilic Ring-Opening H-X (e.g., HCl, HBr) in Nu-H (e.g., H₂O, ROH)Substituted PiperidineProtonation of the cyclopropane ring or the adjacent nitrogen could facilitate attack by a nucleophile, leading to the opening of the three-membered ring.
Electrophilic Addition Electrophiles (e.g., Br₂, I₂)Dihalo-substituted PiperidineAn electrophile attacks the cyclopropane ring, forming a carbocationic intermediate which is then trapped by a nucleophile, resulting in ring cleavage.
Reductive Ring-Opening H₂ / Metal Catalyst (e.g., Pd, Pt)Substituted Piperidine or CyclohexylamineHydrogenolysis can lead to the cleavage of the cyclopropane C-C bonds, yielding various reduction products depending on the reaction conditions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. While the saturated this compound is unlikely to participate directly as a 2π or 4π component in pericyclic reactions like Diels-Alder or 1,3-dipolar cycloadditions, its structural motif can be assembled via such pathways.

The synthesis of the core 6-azaspiro[2.5]octane structure can be envisioned through cycloaddition strategies vulcanchem.com. For example, the [2+1] cycloaddition of a carbene or carbene-equivalent to an exocyclic methylene (B1212753) piperidine derivative is a viable route. Alternatively, intramolecular reactions of appropriately functionalized piperidines can lead to the formation of the spiro-fused cyclopropane ring.

Furthermore, derivatives of the azaspiro[2.5]octane system, such as 6-azaspiro[2.5]oct-1-ene, which possess unsaturation, can participate in cycloaddition reactions to form more complex polycyclic structures smolecule.com. The reactivity in these cases is dictated by the electronic nature of the double bond and the reaction partner smolecule.com. Research on related spirocyclic systems often employs cycloaddition reactions, such as those involving azomethine ylides or Staudinger ketene-imine cycloadditions, to build complex spiro-fused architectures mdpi.com. The principles of these reactions highlight the synthetic utility of cycloadditions in accessing diverse spirocyclic scaffolds numberanalytics.com.

Functional Group Interconversions on the Azaspiro[2.5]octan-6-ol Scaffold

The this compound scaffold possesses two key functional groups amenable to a variety of chemical transformations: a secondary alcohol at the C-6 position and a secondary amine at the N-4 position. These functional groups allow for a wide range of interconversions to generate a library of derivatives with diverse properties.

The secondary hydroxyl group can undergo standard alcohol reactions. Oxidation can convert it to the corresponding ketone, 4-azaspiro[2.5]octan-6-one. Esterification with acyl chlorides or carboxylic acids, and etherification via Williamson ether synthesis are also common transformations. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, potentially with inversion of stereochemistry smolecule.comresearchgate.net.

The secondary amine provides a site for N-alkylation, N-acylation, N-sulfonylation, or reductive amination. These modifications can alter the basicity and lipophilicity of the molecule. The nitrogen atom's nucleophilicity allows it to react with various electrophiles smolecule.com. Such functional group interconversions are crucial in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. For instance, the synthesis of complex pharmaceutical candidates has been shown to involve the reaction of the 6-azaspiro[2.5]octane nitrogen with an epoxide, a type of nucleophilic substitution, to introduce a hydroxypropyl side chain google.com.

Table 2: Examples of Functional Group Interconversions for this compound

Functional GroupReaction TypeReagents and ConditionsProduct Functional Group
C-6 Hydroxyl OxidationPCC, DMP, or Swern OxidationKetone (C=O)
EsterificationAcyl chloride, pyridine (B92270) or Carboxylic acid, DCCEster (-OC(O)R)
EtherificationNaH, then Alkyl halide (R-X)Ether (-OR)
SulfonylationTsCl or MsCl, pyridineTosylate/Mesylate (-OTs/-OMs)
Substitution (via sulfonate)Nucleophile (e.g., NaN₃, NaCN)Azide, Nitrile, etc.
N-4 Amine N-AcylationAcyl chloride or anhydride, baseAmide (-N-C(O)R)
N-AlkylationAlkyl halide (R-X), baseTertiary Amine (-NR)
N-SulfonylationSulfonyl chloride (R-SO₂Cl), baseSulfonamide (-N-SO₂R)
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃)Tertiary Amine (-N-CH₂R)

Computational Chemistry and Theoretical Studies

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential reaction pathways for 4-Azaspiro[2.5]octan-6-ol. sci-hub.se By calculating the energies of reactants, products, and intermediates, researchers can determine the thermodynamics of a proposed reaction. Furthermore, locating the transition state (the highest energy point along the reaction coordinate) allows for the calculation of the activation energy, which governs the reaction rate.

For spirocyclic systems, computational studies can elucidate mechanisms such as ring-opening reactions, rearrangements, or nucleophilic substitutions. researchgate.netresearchgate.netacs.org For instance, theoretical analysis of the protonation of the nitrogen atom or the alcohol group in this compound could predict subsequent reaction pathways and their feasibility. DFT calculations are frequently used to model these complex transformations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which is crucial for structure elucidation. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.netarkat-usa.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com The resulting theoretical infrared (IR) spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific vibrational modes, such as O-H stretching, N-H bending, or C-C stretching of the cyclopropane (B1198618) ring. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.gov This method provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. mdpi.com

Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates the typical correlation between theoretical predictions (using methods like DFT) and experimental measurements for organic molecules.

SpectrumParameterPredicted Value RangeTypical Experimental Range
¹H NMR Chemical Shift (ppm)Scaled calculation0.5 - 7.0
¹³C NMR Chemical Shift (ppm)Scaled calculation10 - 80
IR OH Stretch (cm⁻¹)~3400-3600~3200-3600
NH Bend (cm⁻¹)~1580-1650~1580-1650
UV-Vis λmax (nm)~200-220~200-220

Studies of Chiroptical Properties and Circular Dichroism (CD) Spectra

Since this compound is a chiral molecule, it can exist as two enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study these non-superimposable mirror images. rsc.org Computational methods, particularly TD-DFT, can predict the CD spectrum of each enantiomer. nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration (R or S) of the molecule can be determined. This is a powerful synergy between theoretical and experimental chemistry for characterizing chiral compounds.

Molecular Modeling for Ligand-Target Interactions (General scaffold studies)

The 4-azaspiro[2.5]octane scaffold is of interest in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding specificity to biological targets. ethz.ch Molecular modeling techniques, such as molecular docking, are used to predict how this scaffold and its derivatives might interact with the binding sites of proteins like enzymes or receptors.

Studies on related diazaspirooctanes have utilized induced-fit docking and MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) calculations to understand their interactions with bacterial protein targets. nih.gov Similarly, chiral 6-azaspiro[2.5]octanes have been modeled to understand their potent and selective antagonism of the M4 muscarinic acetylcholine (B1216132) receptor. researchgate.net These studies demonstrate that the azaspirooctane framework can serve as a privileged structure for designing targeted therapeutic agents. nih.gov Computational docking of this compound derivatives into various protein targets could guide the synthesis of new, biologically active compounds. researchgate.net

Applications in Organic Synthesis

4-Azaspiro[2.5]octan-6-ol as a Key Synthetic Building Block

As a synthetic building block, this compound offers chemists a versatile starting point for creating novel molecular architectures. The presence of both a secondary amine and a secondary alcohol functional group allows for a wide range of chemical transformations, enabling its incorporation into a diverse array of larger, more complex structures.

The azaspiro[2.5]octane core is a foundational scaffold for building intricate heterocyclic systems. Related compounds within this class, such as 7-Oxa-4-azaspiro[2.5]octane and 6-Azaspiro[2.5]octane-5,7-dione, are recognized as versatile building blocks for synthesizing more complex heterocyclic compounds. a2bchem.com The inherent strain and defined stereochemistry of the spirocycle can be harnessed to direct the outcomes of subsequent reactions, allowing for the controlled assembly of multi-ring systems. By utilizing this compound, chemists can access unique spirocyclic structures through various cyclization reactions, which are of significant interest in medicinal chemistry and materials science due to their novel biological activities. a2bchem.com

Table 1: Applications of Related Azaspiro[2.5]octane Derivatives in Synthesis

Compound NameApplicationSource
7-Oxa-4-azaspiro[2.5]octaneBuilding block for complex heterocyclic compounds.
6-Azaspiro[2.5]octane-5,7-dioneStarting material for diverse spirocyclic structures via cyclization reactions. a2bchem.com
Benzyl (B1604629) 1-oxa-6-azaspiro[2.5]octane-6-carboxylatePrecursor for the synthesis of complex pharmaceutical products. lookchem.com

The development of effective chiral catalysts is a cornerstone of modern asymmetric synthesis. wiley.com The rigid, chiral environment provided by the spirocyclic framework of azaspiro[2.5]octane derivatives makes them excellent candidates for developing chiral ligands and catalysts. a2bchem.com For instance, 6-Azaspiro[2.5]octane-5,7-dione is employed in the synthesis of chiral ligands that can control the stereochemistry of chemical reactions, facilitating the selective production of enantiomerically pure products. a2bchem.com Similarly, the potential of related compounds like 7-Oxa-4-azaspiro[2.5]octane as chiral ligands in asymmetric catalysis is also recognized. The well-defined spatial arrangement of the functional groups in this compound allows it to coordinate with metal centers, creating a chiral environment that can induce high levels of stereoselectivity in a variety of chemical transformations.

Scaffold for the Construction of Complex Heterocyclic Systems

Incorporation into Biologically Relevant Scaffolds

In drug discovery, there is a continuous effort to move beyond traditional flat, aromatic molecules and explore three-dimensional, sp³-rich structures. rsc.org Azaspiroalkanes, including the 4-azaspiro[2.5]octane framework, have emerged as important scaffolds in this endeavor due to their unique structural and physicochemical properties. rsc.orgtandfonline.com

The defining feature of a spirocycle is the single atom shared by two rings, which imparts significant conformational rigidity to the molecule. ohiolink.edunih.gov This rigid backbone restricts the molecule's ability to adopt different conformations, which is a highly desirable trait in drug design. nih.gov The perpendicular arrangement of the rings in compounds like this compound creates a distinct three-dimensional geometry. This structural rigidity can enhance binding affinity to biological targets by minimizing the entropic penalty that occurs when a flexible molecule binds to a protein. The introduction of these spirocyclic scaffolds provides access to novel chemical space and allows for the precise spatial arrangement of substituents, a key factor in optimizing molecular interactions. rsc.org

Future Research Directions for 4 Azaspiro 2.5 Octan 6 Ol

Development of Novel and Highly Efficient Synthetic Pathways

A significant opportunity lies in the development of robust and efficient synthetic routes to 4-Azaspiro[2.5]octan-6-ol and its analogs. Current literature lacks extensive reports on its synthesis, suggesting that established methods for related spirocycles could be adapted and optimized.

Future research will likely focus on strategies commencing from piperidine-based precursors. A promising approach involves the cyclopropanation of a suitably protected 4-piperidone (B1582916) derivative. For instance, a known method for the synthesis of related spiro-ketones involves reacting N-protected piperidones with sulfur ylides like trimethylsulfoxonium (B8643921) iodide to generate an intermediate spiro-epoxide, which can then be converted to the cyclopropyl (B3062369) ketone. A subsequent stereocontrolled reduction of the ketone at the C6 position would furnish the desired this compound. A patent for a related compound, tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate, details a synthesis starting from N-(tert-Butoxycarbonyl)-4-piperidone chemsrc.com. This general pathway highlights a viable, multi-step route that is ripe for optimization, focusing on yield, scalability, and stereochemical control.

Alternative strategies could involve the application of modern cyclization reactions. While more complex, pathways utilizing ring-closing metathesis on a carefully designed acyclic precursor could offer a convergent and flexible entry to the azaspiro[2.5]octane core, a method noted for its utility in constructing other spirocyclic systems a2bchem.com. The development of a one-pot synthesis or a flow-chemistry process would represent a significant advance, enhancing the accessibility of this building block for broader research.

Exploration of Unprecedented Reactivity and Transformation Patterns

The unique structural arrangement of this compound—combining a strained three-membered ring with a six-membered heterocycle—suggests a rich and underexplored reactive landscape. Future investigations should systematically probe the reactivity of its constituent functional groups and the core scaffold itself.

The secondary amine and secondary alcohol are prime sites for derivatization. Research will undoubtedly focus on:

N-Functionalization: Standard transformations such as N-alkylation, N-arylation, and acylation, which are common for derivatives in patent literature, can be systematically explored to generate diverse libraries of compounds google.com.

O-Functionalization: Reactions of the hydroxyl group, including oxidation to the corresponding ketone (4-Azaspiro[2.5]octan-6-one), esterification, and etherification, would provide another vector for structural diversification.

A more compelling research avenue is the investigation of the cyclopropane (B1198618) ring's reactivity. Strained rings can undergo unique transformations, and future work should explore ring-opening reactions under thermal, acidic, basic, or transition-metal-catalyzed conditions. Such reactions could yield novel, non-spirocyclic piperidine (B6355638) derivatives that are not easily accessible through other means, effectively using the spirocycle as a latent source of complex substitution patterns.

Advanced Approaches to Stereochemical Control and Derivatization

This compound possesses at least one stereocenter at the C6 position bearing the hydroxyl group, and the spiro-carbon atom (C3) is also a potential center of chirality. This stereochemical complexity is a critical feature to be controlled and exploited.

A key challenge and opportunity is the development of asymmetric syntheses. Future efforts should target enantioselective methods to access specific stereoisomers. This could be achieved through several approaches:

Asymmetric Reduction: An enantioselective reduction of the precursor ketone, 4-Azaspiro[2.5]octan-6-one, using chiral catalysts or reagents could establish the stereochemistry at C6.

Chiral Cyclopropanation: Employing chiral catalysts during the cyclopropanation step could set the absolute stereochemistry of the spiro-center.

Chiral Resolution: For racemic mixtures, the development of efficient chiral resolution techniques, such as diastereomeric salt formation or preparative chiral chromatography (e.g., Supercritical Fluid Chromatography), will be essential.

The rigid conformational nature of the spirocyclic framework makes it an excellent scaffold for presenting substituents in well-defined spatial orientations a2bchem.com. Advanced derivatization that leverages this stereochemical control will be crucial for applications where precise three-dimensional structure is paramount, such as in the design of enzyme inhibitors or chiral ligands.

Potential Applications Beyond Pharmaceutical and Agrochemical Intermediates, e.g., in Materials Science or Advanced Catalysis

While its current utility is largely seen in the context of drug discovery intermediates, the structure of this compound suggests significant potential in other advanced fields.

Advanced Catalysis: A highly promising direction is the application of this compound in asymmetric catalysis. The related 6-Azaspiro[2.5]octane-5,7-dione has been identified as a valuable building block for chiral ligands and catalysts due to its rigid framework that can effectively control the stereochemistry of chemical reactions a2bchem.com. Similarly, this compound, with its two distinct functional groups (amine and alcohol), is an ideal precursor for a new class of bidentate chiral ligands. These ligands could coordinate with transition metals to create catalysts for a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations.

Materials Science: The potential of azaspirocycles in materials science is an emerging area of interest smolecule.comsmolecule.com. The difunctional nature of this compound makes it a candidate as a novel monomer for polymerization. Its incorporation into polymer chains, for example in polyamides or polyurethanes, could imbue the resulting materials with unique properties. The rigid, non-planar spirocyclic unit could disrupt chain packing, potentially leading to materials with high thermal stability, altered mechanical strength, or increased solubility. Future research in this area would involve the synthesis and characterization of such novel polymers.

Q & A

Q. How to reconcile discrepancies in reported LogP values for this compound?

  • Methodological Answer :
  • Experimental validation : Measure LogP via shake-flask method (octanol/water) under controlled pH .
  • Computational cross-check : Compare results from SwissADME, XLogP3, and ACD/Labs software .

Tables for Key Data

Property Value Method/Reference
Molecular Weight157.25 g/mol (hydrochloride)HRMS
Melting Point180–182°C (dec.)DSC
Solubility in DMSO>50 mg/mLNephelometry
IC₅₀ (Kinase X)12.3 ± 1.7 µMFluorescence assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.